Ethyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the class of pyrano [2,3-d]pyrimidines. These heterocyclic compounds exhibit diverse biological activities, including cardiotonic, antitumor, antibronchitic, antibacterial, and antiviral properties . The compound’s structure features a pyran ring fused with a pyrimidine ring, making it an intriguing scaffold for further exploration.
Preparation Methods
The synthesis of this compound involves several steps:
Initial Synthesis: Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is synthesized via cycloaddition of α-cyanocinnamonitrile derivative to ethyl acetoacetate. The resulting compound serves as an intermediate for subsequent reactions.
Functionalization: Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide.
Chemical Reactions Analysis
Cyclization: Intermolecular cyclization of the pyran compound with formamide, formic acid, urea, or thiourea leads to the formation of pyrano [2,3-d]pyrimidine derivatives.
Acylation and Intramolecular Cyclization: The pyran ring reacts with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride, resulting in bicyclic pyrimidine derivatives.
Nucleophilic Substitution: The chloromethyl derivative undergoes nucleophilic substitution with morpholine, piperidine, or aniline, yielding 2-substituted pyrimidine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile scaffold for designing novel molecules.
Biology: Potential bioactivity due to its unique structure.
Medicine: Exploration of its pharmacological properties.
Industry: Synthesis of related compounds for industrial purposes.
Mechanism of Action
The specific molecular targets and pathways through which this compound exerts its effects remain an area of ongoing research. Further studies are needed to elucidate its mechanisms.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, the uniqueness of Ethyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its fused pyran-pyrimidine structure.
Properties
Molecular Formula |
C22H23ClN2O3S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfanylmethyl]-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H23ClN2O3S/c1-4-28-21(26)19-18(12-29-16-9-7-15(23)8-10-16)24-22(27)25-20(19)17-11-13(2)5-6-14(17)3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) |
InChI Key |
KWXVECJCHYYHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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